2-Methoxyethyl methanesulfonate

Overview

Description

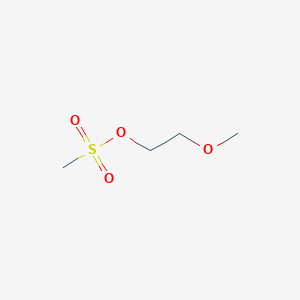

2-Methoxyethyl methanesulfonate is an organic compound with the molecular formula C4H10O4S . It is a colorless liquid with a characteristic odor and is commonly used in organic synthesis. The compound is also known by other names such as 2-methoxyethanol methanesulfonate and methanesulfonic acid 2-methoxyethyl ester .

Preparation Methods

2-Methoxyethyl methanesulfonate can be synthesized through the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions . The reaction mixture is then allowed to warm to room temperature and stirred for an additional period before being washed and purified to obtain the desired product .

Chemical Reactions Analysis

2-Methoxyethyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. In these reactions, the methanesulfonate group acts as a good leaving group, allowing nucleophiles to attack the carbon atom bonded to the oxygen atom . Common reagents used in these reactions include cesium carbonate and various nucleophiles such as phenols and amines . The major products formed from these reactions depend on the nucleophile used and can include ethers, esters, and amines .

Scientific Research Applications

Organic Synthesis

Alkylating Agent : MEMS serves as an effective alkylating agent in organic synthesis. It facilitates the introduction of methoxyethyl groups into nucleophiles, enabling the modification of various biomolecules and small organic compounds. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactivity : The methanesulfonate group acts as a leaving group, allowing for nucleophilic substitution reactions. This mechanism is critical for synthesizing complex molecules, including azides, thiocyanates, and amines through nucleophilic substitution reactions.

Biochemical Applications

Modification of Biomolecules : MEMS is employed in the modification of proteins and nucleic acids. By introducing methoxyethyl groups, researchers can alter the solubility, stability, and activity of these biomolecules. This modification is essential in drug design and development.

Cellular Studies : Case studies have demonstrated that MEMS can induce DNA strand breaks and sister chromatid exchanges in cultured mammalian cells. This property is utilized in genotoxicity studies to assess the potential mutagenic effects of various compounds .

Material Science

Polymer Chemistry : In polymer synthesis, MEMS can be used to create functionalized polymers with specific properties. Its ability to modify polymer backbones enhances material characteristics such as thermal stability and mechanical strength, making it useful in developing advanced materials for electronics and coatings .

Electrochemical Applications

Recent studies have explored the use of MEMS as a component in room temperature protic ionic liquids (RTPILs). These ionic liquids are being investigated for their potential as electrolytes in electrochemical devices, such as batteries and supercapacitors. The unique properties of MEMS contribute to the stability and conductivity of these systems .

Case Study 1: DNA Damage Assessment

In a controlled study involving mouse lymphoma cells, MEMS was shown to induce DNA single-strand breaks and chromosomal aberrations. The study highlighted its utility in evaluating the genotoxic potential of new compounds in drug development .

Case Study 2: Polymer Modification

Research demonstrated that incorporating MEMS into polymer matrices significantly improved their mechanical properties. This was particularly evident in thermoplastic elastomers where enhanced flexibility and durability were observed .

Mechanism of Action

The mechanism of action of 2-methoxyethyl methanesulfonate involves the fission of its alkyl-oxygen bonds, which allows it to react with nucleophiles in the intracellular milieu . The compound acts as an alkylating agent, transferring its alkyl group to nucleophilic sites in biological molecules such as DNA and proteins . This alkylation can lead to the formation of cross-links and other modifications that affect the function of these molecules .

Comparison with Similar Compounds

2-Methoxyethyl methanesulfonate is similar to other methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate . it is unique in its ability to act as both a solvent and a catalyst in various chemical reactions . Additionally, its specific structure allows it to be used in a wider range of applications compared to other methanesulfonate esters .

Biological Activity

2-Methoxyethyl methanesulfonate (MEMS) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with MEMS, including its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

- Molecular Formula : C5H12O3S

- Molecular Weight : 164.22 g/mol

- CAS Number : 16427-44-4

MEMS is classified as an alkylating agent, similar to other methanesulfonates. Its mechanism primarily involves the addition of alkyl groups to nucleophilic sites on DNA and proteins, leading to various biological effects:

- DNA Damage : MEMS can induce DNA strand breaks and cross-linking, which may result in mutations or cell death. This property is particularly relevant in cancer research where it may be used to study mutagenesis and carcinogenesis.

- Cellular Response : The compound activates cellular stress responses, including the activation of the DNA damage response pathways. This can lead to apoptosis or senescence in damaged cells.

Cytotoxicity Studies

Research has demonstrated that MEMS exhibits cytotoxic effects in various cell lines. For instance:

- In vitro Studies : MEMS was tested on human liver carcinoma (HepG2) cells, where it induced significant cytotoxicity at concentrations above 100 µM, as measured by cell viability assays (MTT assay) .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Genotoxicity

MEMS has been shown to possess genotoxic properties. In a study using the Ames test, MEMS induced mutations in Salmonella typhimurium strains TA1535 and TA100, indicating its potential as a mutagen .

Case Studies

- Carcinogenic Potential : In animal studies, MEMS was administered to rats via intraperitoneal injection. Results indicated a dose-dependent increase in tumor incidence, particularly in nasal tissues, suggesting a potential carcinogenic effect .

- Immunotoxicity : A study investigated the immunotoxic effects of MEMS on rat models exposed during developmental stages. Findings revealed alterations in immune response markers, including increased levels of pro-inflammatory cytokines .

Applications in Research

Given its biological activity, MEMS is being explored for various applications:

- Drug Development : Its ability to modify DNA makes it a candidate for developing chemotherapeutic agents targeting cancer cells.

- Toxicology Studies : MEMS serves as a model compound for studying the mechanisms of alkylating agents and their effects on genetic material.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 2-Methoxyethyl Methanesulfonate in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation or closed systems to minimize inhalation exposure .

- Wear nitrile gloves , chemical-resistant clothing, and safety goggles to prevent skin/eye contact .

- Avoid generating aerosols or vapors during transfers. If accidental exposure occurs, rinse affected areas with water for ≥15 minutes and seek medical attention .

- Store away from oxidizers due to potential decomposition into toxic sulfur oxides .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight containers at room temperature (20–25°C) in a dry, ventilated area .

- Label containers with hazard warnings and ensure compatibility with the chemical (e.g., glass or fluoropolymer-lined materials) .

- Monitor storage conditions periodically for leaks or degradation, especially in long-term studies .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- Use gas chromatography with flame ionization detection (GC-FID) or HPLC-UV after derivatization to enhance sensitivity .

- Validate methods using spiked samples to quantify limits of detection (LOD) and quantification (LOQ) .

- Cross-validate with mass spectrometry (GC-MS or LC-MS) for structural confirmation of impurities .

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of this compound given the lack of toxicological data?

- Methodological Answer :

- Conduct Ames tests (bacterial reverse mutation assay) with Salmonella typhimurium strains (e.g., TA98, TA100) to evaluate base-pair substitution and frameshift mutations .

- Compare results to structurally similar alkylating agents (e.g., ethyl methanesulfonate, a known mutagen) to infer potential risks .

- Perform in vitro mammalian cell assays (e.g., micronucleus test) to assess chromosomal damage .

Q. What experimental strategies can elucidate the decomposition pathways of this compound under oxidative conditions?

- Methodological Answer :

- Simulate oxidative environments using thermogravimetric analysis (TGA) coupled with FTIR spectroscopy to identify gaseous decomposition products (e.g., SOₓ, CO) .

- Conduct accelerated stability studies under controlled humidity and temperature to model degradation kinetics .

- Analyze reaction mixtures via GC-MS to detect intermediates such as methanesulfonic acid or 2-methoxyethanol .

Q. How should researchers design ecotoxicity studies for this compound despite limited ecological data?

- Methodological Answer :

- Apply read-across approaches using ecotoxicity data from structurally analogous sulfonate esters (e.g., methyl methanesulfonate) to estimate bioaccumulation (log Kow) and aquatic toxicity .

- Perform acute toxicity assays with Daphnia magna (crustaceans) and Danio rerio (zebrafish) to determine LC₅₀ values .

- Measure soil adsorption coefficients (Koc) via batch equilibrium tests to assess environmental mobility .

Q. Regulatory and Compliance Considerations

Q. What regulatory classifications apply to this compound in laboratory research?

- Methodological Answer :

- The compound is not listed on the TSCA inventory and is classified as non-hazardous for transport under DOT, IATA, and IMDG regulations .

- Follow 40 CFR 720.36(C) guidelines for R&D use, ensuring handling by trained personnel under controlled conditions .

- Document waste disposal per CERCLA and EPA 40 CFR 261 ; incinerate with afterburners/scrubbers to prevent environmental release .

Q. Contradictions and Data Gaps

- Key Contradiction : While this compound lacks direct mutagenicity data, its structural analog ethyl methanesulfonate is a confirmed mutagen and carcinogen . Researchers must exercise caution and assume similar risks until proven otherwise.

- Data Gaps : No ecotoxicity (e.g., LC₅₀, BCF) or chronic toxicity data are available, necessitating conservative risk assessments .

Properties

IUPAC Name |

2-methoxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKAHDGFNHDQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

175172-61-9 | |

| Record name | Polyethylene glycol methyl ether mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175172-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90167737 | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-44-4, 175172-61-9 | |

| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol monomethyl ether mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.